8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[1,2-a][1,4]benzodiazepine core with ethoxy and methoxy substituents, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dimethylphenyl)(phenyl)methanol: Shares the methoxy and dimethylphenyl groups but differs in the core structure.
1,4-dimethylbenzene: Contains similar aromatic substituents but lacks the complex benzodiazepine core.
Uniqueness
8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine stands out due to its unique combination of a pyrrolo[1,2-a][1,4]benzodiazepine core with ethoxy and methoxy substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C25H30N2O3/c1-6-29-23-13-18-15-26-25(19-11-17(4)22(28-5)12-16(19)3)20-9-8-10-27(20)21(18)14-24(23)30-7-2/h8-14,25-26H,6-7,15H2,1-5H3 |
InChI Key |
UMNFUBGCQCAOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=C(C=C(C(=C4)C)OC)C)OCC |
Origin of Product |
United States |
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